1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)-
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Overview
Description
1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- typically involves the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired compound in good quantities and involves relatively mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of organic–inorganic hybrid-immobilized solid support reagents has been explored to improve yields and simplify the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It is known to exhibit platelet-activating factor antagonistic and serotoninergic S3 antagonistic activities . These interactions contribute to its diverse biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
Uniqueness
1H-1,4-Diazepine-1-propanamide, hexahydro-N-(1-methylethyl)- stands out due to its versatile biological activities and relatively simple synthesis process.
Properties
CAS No. |
89009-75-6 |
---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-10(2)13-11(15)4-8-14-7-3-5-12-6-9-14/h10,12H,3-9H2,1-2H3,(H,13,15) |
InChI Key |
DDSLGEDAUXKYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1CCCNCC1 |
Origin of Product |
United States |
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